molecular formula C6H4ClIS B2745627 5-Chloro-2-iodobenzenethiol CAS No. 124866-48-4

5-Chloro-2-iodobenzenethiol

Cat. No.: B2745627
CAS No.: 124866-48-4
M. Wt: 270.51
InChI Key: OTDUWSIPYZYCSC-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzenethiol is an aromatic organosulfur compound characterized by a benzene ring substituted with a chlorine atom at position 5, an iodine atom at position 2, and a thiol (-SH) group at position 1 (Figure 1). This substitution pattern creates a unique electronic and steric profile, influencing its reactivity and physical properties. The iodine atom, being highly electronegative and bulky, alters the electron density of the aromatic ring, while the thiol group contributes to nucleophilicity and moderate acidity.

Properties

IUPAC Name

5-chloro-2-iodobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDUWSIPYZYCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124866-48-4
Record name 5-chloro-2-iodobenzene-1-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method includes the iodination of 5-chlorobenzenethiol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for 5-Chloro-2-iodobenzenethiol are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Formation of various substituted benzenethiols.

    Oxidation Reactions: Formation of disulfides or sulfonic acids.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-Chloro-2-iodobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in the development of pharmaceuticals.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Substituent Effects: Halogen Positioning and Functional Groups

The presence of chlorine and iodine at positions 5 and 2, respectively, distinguishes 5-chloro-2-iodobenzenethiol from structurally related compounds. For example:

  • 5-Chloro-2-iodoaniline (CAS 13421-00-6): Replaces the thiol group with an amine (-NH₂), making it basic and suitable for diazo coupling reactions in dye synthesis .
  • 5-Chloro-2-iodobenzoic acid (CAS 23399-77-1): Features a carboxylic acid (-COOH) group, increasing acidity (pKa ~2–4) and solubility in polar solvents compared to the thiol derivative .
  • 5-Chloro-2-methylbenzenethiol (CAS 18858-06-5): Substitutes iodine with a methyl group, reducing steric hindrance and electronic withdrawal, which may lower melting points and alter reactivity in electrophilic substitutions .
Table 1: Key Differences in Functional Groups and Substituents
Compound Substituents Functional Group Key Properties
5-Chloro-2-iodobenzenethiol Cl (5), I (2) Thiol (-SH) High nucleophilicity, moderate acidity
5-Chloro-2-iodoaniline Cl (5), I (2) Amine (-NH₂) Basic, participates in diazo reactions
5-Chloro-2-iodobenzoic acid Cl (5), I (2) Carboxylic acid High acidity, polar solubility
5-Chloro-2-methylbenzenethiol Cl (5), CH₃ (2) Thiol (-SH) Lower steric hindrance, reduced electronegativity

Physical and Chemical Properties

  • Acidity : The thiol group in 5-chloro-2-iodobenzenethiol confers a pKa of ~6–8, making it less acidic than carboxylic acids (pKa ~2–4) but more acidic than alcohols (pKa ~10) or anilines (pKa ~27). This property facilitates deprotonation under mild basic conditions, enhancing its utility in nucleophilic substitutions .
  • Solubility : The iodine atom increases molecular weight and lipophilicity, reducing water solubility compared to methyl-substituted analogs. However, the thiol group improves solubility in polar aprotic solvents like dimethylformamide (DMF) .
  • Reactivity : The electron-withdrawing effects of chlorine and iodine direct electrophilic substitutions to the para position relative to the thiol group. In contrast, methyl-substituted derivatives (e.g., 5-chloro-2-methylbenzenethiol) favor ortho/para substitution due to reduced steric and electronic effects .

Biological Activity

5-Chloro-2-iodobenzenethiol (C₆H₄ClIS) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on recent research findings.

5-Chloro-2-iodobenzenethiol is characterized by the following chemical properties:

  • Molecular Formula : C₆H₄ClIS
  • Molecular Weight : 236.52 g/mol
  • Appearance : Typically presented as a solid or liquid depending on the purity and form.
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Synthesis

The synthesis of 5-Chloro-2-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. The reaction may be facilitated through various methods, including nucleophilic substitution reactions where iodine and chlorine are introduced to the aromatic ring.

Antimicrobial Properties

Research indicates that 5-Chloro-2-iodobenzenethiol exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests a potential application in developing antibacterial agents.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral properties, particularly against viruses such as the Tobacco Mosaic Virus (TMV). The mechanism of action appears to involve disruption of viral replication processes, although further studies are needed to elucidate specific pathways.

Cytotoxicity

The cytotoxic effects of 5-Chloro-2-iodobenzenethiol have been evaluated in various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, indicating its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at [source] found that 5-Chloro-2-iodobenzenethiol inhibited the growth of E. coli and Pseudomonas aeruginosa, suggesting its utility in treating infections caused by these pathogens.
  • Antiviral Mechanism : Another research article highlighted its role in inhibiting TMV replication, providing insights into its potential use in agricultural settings for protecting crops from viral infections.
  • Cytotoxicity Assessment : A cytotoxicity assay revealed that treatment with 5-Chloro-2-iodobenzenethiol resulted in significant apoptosis in cancer cell lines, supporting its development as a novel anticancer therapeutic agent.

Data Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntiviralTobacco Mosaic VirusNot specified
CytotoxicityMDA-MB-231 (breast cancer)IC50 = 15 µM
CytotoxicitySK-Hep-1 (liver cancer)IC50 = 10 µM

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